5-Fluorothiophene-2-sulfonyl chloride
Description
Significance of Fluorine in Heterocyclic Chemistry and Bioactive Molecule Design
The incorporation of fluorine into heterocyclic compounds—a common scaffold in bioactive molecules—is a widely used strategy in drug discovery and development. tandfonline.comrsc.org Approximately 85% of all bioactive compounds feature heterocyclic moieties. tandfonline.comnih.gov The introduction of fluorine can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties. researchgate.net
Key effects of fluorination include:
Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes and improve bioavailability. rsc.orgnih.govnumberanalytics.com
Binding Affinity: The high electronegativity of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, potentially leading to stronger interactions with target proteins or receptors. tandfonline.comnih.gov
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target. researchgate.net
Given these advantages, it is not surprising that an estimated 20% of all pharmaceuticals on the market contain fluorine, including several blockbuster drugs. tandfonline.comrsc.org
| Property Modified by Fluorination | Impact on Bioactive Molecules |
| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer biological half-life. tandfonline.commdpi.com |
| Lipophilicity | Enhanced ability to cross cell membranes, often improving bioavailability. rsc.orgnumberanalytics.com |
| Binding Affinity | Altered electronic properties can lead to stronger and more specific interactions with target receptors. nih.gov |
| pKa Modulation | Changes the acidity/basicity of adjacent functional groups, affecting solubility and receptor binding. researchgate.net |
| Conformation | Influences the three-dimensional shape of the molecule, which can optimize its fit within a biological target. researchgate.net |
Overview of Thiophene (B33073) Sulfonyl Halides as Versatile Synthetic Building Blocks
Thiophene is an aromatic five-membered heterocyclic compound containing a sulfur atom. wikipedia.org Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry due to their wide range of biological activities and their ability to serve as bioisosteres for benzene (B151609) rings. nih.gov The thiophene nucleus is present in numerous FDA-approved drugs. nih.gov
When functionalized with a sulfonyl halide group (like sulfonyl chloride, -SO₂Cl), the thiophene ring becomes a highly versatile synthetic intermediate. chemimpex.com Thiophene sulfonyl chlorides are reactive compounds that readily participate in several key chemical transformations:
Sulfonamide Formation: They react with primary and secondary amines to form sulfonamides, a critical functional group in many antibacterial drugs and other therapeutics. chemimpex.com
Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters.
Cross-Coupling Reactions: The thiophene ring itself can be further functionalized through various metal-catalyzed cross-coupling reactions. researchgate.net
The analogous compound, 5-Chlorothiophene-2-sulfonyl chloride, is a well-established reagent used to synthesize complex molecules for pharmaceuticals and agrochemicals, highlighting the utility of this class of compounds. chemimpex.comchemicalbook.com These reagents serve as key building blocks for creating molecules with enhanced thermal and mechanical stability in materials science applications. chemimpex.com
Challenges and Opportunities in the Synthesis of Organofluorine Compounds
Despite the clear benefits of organofluorine compounds, their synthesis presents significant challenges. The development of practical and efficient fluorination methods is a critical area of ongoing research. numberanalytics.comacs.org
Key Challenges:
Handling of Fluorinating Agents: Many traditional fluorinating agents, such as elemental fluorine (F₂), are highly reactive, toxic, and difficult to handle safely. numberanalytics.com Hydrofluoric acid (HF) is another common fluorine source that is highly corrosive. wikipedia.orgchinesechemsoc.org
Selectivity: Controlling the reaction to introduce fluorine at a specific position in a complex molecule without over-fluorination can be difficult. numberanalytics.com
Substrate Scope: Many fluorination methods have limited applicability and may not be compatible with various functional groups present in the starting material. acs.org
Green Chemistry Metrics: A significant number of established fluorination reactions have poor green chemistry metrics, relying on harsh conditions or producing substantial waste. acs.org
These challenges create opportunities for innovation. The development of new, milder, and more selective fluorinating agents, such as electrophilic reagents like Selectfluor, has expanded the toolkit for chemists. numberanalytics.com Furthermore, advancements in transition metal-catalyzed reactions are providing new pathways for the late-stage fluorination of complex molecules, a highly desirable strategy in drug development. acs.org
Contextualizing 5-Fluorothiophene-2-sulfonyl chloride within Sulfur- and Fluorine-Containing Organic Compounds
This compound (C₄H₂ClFO₂S₂) is a chemical reagent that strategically combines the advantageous features of its components. fluorochem.co.uk It provides a scaffold that is both a fluorinated heterocycle and a reactive sulfonyl chloride. This dual nature makes it a particularly valuable building block for synthesizing novel compounds in several key areas:
Medicinal Chemistry: It allows for the direct introduction of a 5-fluorothiophene moiety into a target molecule. This can impart the benefits of fluorination—such as enhanced metabolic stability and bioavailability—while the sulfonyl chloride handle allows for the facile creation of sulfonamide linkages to other parts of a drug candidate.
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated heterocycles is a common strategy to enhance the potency and stability of pesticides and herbicides. wikipedia.org
Materials Science: The thiophene unit is the basis for polythiophenes, a class of conductive polymers. wikipedia.org The presence of both fluorine and sulfonyl groups can be used to fine-tune the electronic properties, solubility, and stability of new materials for applications in electronics and optics. epo.org
Structure
3D Structure
Properties
IUPAC Name |
5-fluorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVXKJWOIMNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132652-99-3 | |
| Record name | 5-fluorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Fluorothiophene 2 Sulfonyl Chloride
Direct Synthesis Approaches
Direct synthesis methods aim to introduce the sulfonyl chloride group onto the thiophene (B33073) ring in a single key step. Electrophilic sulfonylation is the most prominent of these approaches, leveraging the inherent reactivity of the thiophene ring towards electrophiles.
Electrophilic Sulfonylation of Fluorothiophenes
The introduction of a sulfonyl group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. Thiophene is known to be significantly more reactive than benzene (B151609) in such reactions, with substitution occurring preferentially at the 2- and 5-positions. The presence of a fluorine atom at the 2-position directs incoming electrophiles primarily to the adjacent 5-position.
A primary and straightforward method for the synthesis of 5-Fluorothiophene-2-sulfonyl chloride is the direct reaction of 2-Fluorothiophene with chlorosulfonic acid. This reaction is analogous to the preparation of other halosubstituted thiophenesulfonyl chlorides. For instance, benzenesulfonyl chloride can be readily prepared by adding benzene to an excess of chlorosulfonic acid. pageplace.de
In a typical procedure, which can be adapted from the synthesis of similar compounds, 2-Fluorothiophene would be treated with an excess of chlorosulfonic acid. The reaction is generally performed at low temperatures, such as 0-5 °C, to control the exothermic nature of the reaction and to minimize potential side reactions, including disulfonylation. The use of a solvent like chloroform, dichloromethane, or 1,2-dichloroethane (B1671644) can also help to moderate the reaction. pageplace.de After the initial reaction, the mixture is typically stirred for a period to ensure complete conversion before being carefully quenched, often by pouring it onto crushed ice. The desired product, this compound, can then be extracted with an organic solvent.
The reaction between 2,5-dihalothiophenes and chlorosulfonic acid has been studied, resulting in mixtures of mono- and di-sulfonated products, highlighting the challenges in controlling selectivity. researchgate.net
Table 1: Representative Reaction Conditions for Electrophilic Sulfonylation
| Starting Material | Reagent | Conditions | Product |
| Benzene | Chlorosulfonic Acid (3 equiv.) | 20-25 °C, 1 hour | Benzenesulfonyl chloride |
| 2,5-Dichlorothiophene | Chlorosulfonic Acid | - | Mixture including 5-chlorothiophene-2-sulfonamide (B1586055) (after workup) |
| 2,5-Dibromothiophene | Chlorosulfonic Acid | - | Mixture of brominated thiophenesulfonamides (after workup) |
This table is generated based on analogous reactions and general principles. pageplace.deresearchgate.net
Achieving high selectivity for monosulfonylation at the 5-position is crucial for an efficient synthesis. The fluorine atom at the 2-position is an ortho, para-directing group, which in the thiophene ring system strongly favors substitution at the 5-position. However, the high reactivity of the thiophene nucleus can lead to the formation of disulfonylated byproducts.
Several factors can be manipulated to enhance the selectivity for monosulfonylation:
Stoichiometry: Careful control of the molar ratio of chlorosulfonic acid to 2-Fluorothiophene is essential. Using a minimal excess of the sulfonating agent can help to reduce the incidence of disubstitution.
Temperature: Maintaining a low reaction temperature is critical. Electrophilic substitutions are often highly temperature-dependent, and lower temperatures generally favor the formation of the monosubstituted product.
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the subsequent reaction of the desired product to form the disulfonylated species.
Solvent: The use of an inert solvent can dilute the reactants and help to dissipate heat, thereby providing better control over the reaction rate and selectivity. pageplace.de
While not always categorized as catalytic in the traditional sense, additives can influence the reaction outcome. However, for this specific transformation, control of the fundamental reaction parameters is the primary means of ensuring selective monosulfonylation.
Perfluorosulfonylation Strategies (if applicable to thiophene systems)
Perfluorosulfonylation strategies typically involve reagents that introduce a perfluoroalkylsulfonyl group. However, the direct introduction of a perfluoroalkanesulfonyl halide group onto a thiophene ring to form a product like this compound is not a commonly reported or straightforward methodology. The literature on this topic tends to focus on the synthesis of perfluoroalkyl sulfides (Ar-S-RF) from the reaction of perfluoroalkanesulfenyl chlorides with electron-rich aromatic and heterocyclic compounds. nih.gov These sulfides would then require subsequent oxidation and halogenation steps to be converted to the desired sulfonyl chloride, making it a multi-step and less direct approach. Therefore, this strategy is generally not considered a direct or efficient route to the target compound.
Synthesis via Halogen Exchange Reactions
An alternative synthetic route to this compound involves halogen exchange reactions. This approach starts with a pre-formed thiophene-2-sulfonyl chloride that bears a different halogen at the 5-position, which is then substituted with fluorine.
Metal-mediated halogen exchange reactions, such as the Finkelstein reaction, are well-established for alkyl halides and have been extended to aryl and vinyl halides, often requiring a metal catalyst. nih.gov In the context of synthesizing the target compound, one could envision starting with a more readily available precursor like 5-bromothiophene-2-sulfonyl chloride or 5-chlorothiophene-2-sulfonyl chloride.
Fluorination of 5-Chlorothiophene-2-sulfonyl chloride
The direct fluorination of 5-Chlorothiophene-2-sulfonyl chloride is a critical synthetic step that leverages the principles of nucleophilic aromatic substitution. In this reaction, a fluoride (B91410) ion acts as the nucleophile, displacing the chloride ion on the thiophene ring. The success of this transformation hinges on the appropriate selection of fluoride sources, reaction conditions, and catalytic systems to ensure high yield and selectivity.
The choice of the fluoride source is a determining factor in the efficiency of the halogen exchange reaction. Two commonly employed reagents are potassium fluoride (KF) and tetrabutylammonium (B224687) fluoride (TBAF).
Potassium Fluoride (KF): As an economical and readily available source of fluoride ions, KF is frequently used. However, its low solubility in common aprotic organic solvents necessitates the use of high reaction temperatures or the assistance of phase transfer catalysts. To enhance its efficacy, KF is often used in combination with oxidizing agents or in systems that can improve its reactivity.
Tetrabutylammonium fluoride (TBAF): TBAF offers significant advantages due to its higher solubility in organic solvents, which allows the reaction to proceed under milder conditions. It is considered a less toxic and easier-to-handle alternative to hydrogen fluoride-based salts. The bulky tetrabutylammonium cation helps to provide a "naked," more nucleophilic fluoride ion in solution, thereby increasing the reaction rate.
| Fluoride Source | Key Advantages | Common Limitations | Typical Reaction Conditions |
|---|---|---|---|
| Potassium Fluoride (KF) | Cost-effective, readily available | Low solubility in organic solvents, can be hygroscopic | High temperatures, polar aprotic solvents (e.g., DMF, DMSO), often requires a catalyst |
| Tetrabutylammonium fluoride (TBAF) | Good solubility in organic solvents, provides highly nucleophilic fluoride ions | More expensive, can be hygroscopic | Milder temperatures, common organic solvents (e.g., THF, Acetonitrile) |
To overcome the solubility limitations of inorganic fluoride sources like KF, phase transfer catalysis (PTC) is a widely adopted strategy. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the 5-Chlorothiophene-2-sulfonyl chloride substrate is dissolved. This process significantly enhances the concentration of the nucleophile in the organic phase, leading to an increased reaction rate and allowing for the use of milder reaction conditions, such as lower temperatures.
Achieving a high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The reaction is sensitive to factors such as the choice of solvent, temperature, and the presence of moisture.
Key parameters for optimization include:
Solvent: Dipolar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can effectively solvate the cation of the fluoride salt, thereby enhancing the nucleophilicity of the fluoride anion.
Temperature: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The optimal temperature is typically determined empirically for the specific substrate and reaction system.
Anhydrous Conditions: Fluoride ions can be strongly solvated by protic solvents like water, which significantly reduces their nucleophilicity. Therefore, conducting the reaction under anhydrous conditions is crucial for achieving high conversion and yield.
| Parameter | Condition/Variable | Rationale and Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents enhance fluoride nucleophilicity, improving reaction rates. |
| Temperature | 25°C - 150°C | Balancing reaction rate against potential side reactions is critical for maximizing yield. |
| Fluoride Source | KF, TBAF | Choice impacts solubility and reaction conditions; TBAF often allows for milder temperatures. |
| Catalyst | Phase Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Improves reaction rates with inorganic fluorides like KF by increasing their effective concentration in the organic phase. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents side reactions with atmospheric moisture and oxygen, which can reduce yield. |
Theoretical Considerations for Nucleophilic Aromatic Substitution on Halothiophenes
The conversion of 5-Chlorothiophene-2-sulfonyl chloride to its fluorinated analog proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. The mechanism involves a two-step addition-elimination process.
For a nucleophilic attack on an aromatic ring to be feasible, the ring must be "activated" by at least one potent electron-withdrawing group (EWG). In the case of 5-Chlorothiophene-2-sulfonyl chloride, the sulfonyl chloride group (-SO₂Cl) at the C2 position serves as a powerful activating group.
The regioselectivity of the SNAr reaction is dictated by the position of the activating group relative to the leaving group. Electron-withdrawing groups like the sulfonyl moiety activate the positions ortho and para to them. In the 5-substituted 2-sulfonylthiophene system, the C5 position is analogous to the para position, making it highly activated and susceptible to nucleophilic attack. Consequently, the substitution occurs exclusively at the C5 position where the chlorine atom is located.
A noteworthy aspect of SNAr reactions is the trend in leaving group ability, which is often inverted compared to aliphatic SN2 reactions. For SNAr, the typical order of reactivity for halogens is F > Cl ≈ Br > I. This counterintuitive trend arises because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. A more electronegative halogen, like fluorine, makes the carbon to which it is attached more electrophilic and thus more susceptible to attack by a nucleophile. Although the carbon-chlorine bond is weaker than the carbon-fluorine bond, the increased rate of Meisenheimer complex formation with a better activating group (fluorine as a leaving group) is the dominant factor. This principle underlies the feasibility of displacing a chloride with a fluoride in this halogen exchange reaction.
Alternative and Hypothesized Synthetic Routes
Functionalization of Thiophene-2-sulfonyl fluoride
A plausible alternative approach to this compound commences with the readily available Thiophene-2-sulfonyl fluoride. This strategy hinges on the selective introduction of a fluorine atom at the C5 position of the thiophene ring. Given the electron-withdrawing nature of the sulfonyl fluoride group, the thiophene ring is deactivated towards electrophilic substitution. However, specific methodologies could potentially overcome this challenge.
Electrophilic Fluorination:
Direct electrophilic fluorination of Thiophene-2-sulfonyl fluoride presents a direct, albeit challenging, route. The deactivating effect of the -SO₂F group would necessitate the use of potent electrophilic fluorinating agents. Reagents such as Selectfluor® (F-TEDA-BF₄) are known for their efficacy in fluorinating a variety of aromatic and heteroaromatic compounds. wikipedia.org The reaction would likely require forcing conditions, and regioselectivity could be an issue, potentially yielding a mixture of isomers.
A hypothetical reaction scheme is presented below:
| Reactant | Reagent | Product |
| Thiophene-2-sulfonyl fluoride | Selectfluor® | This compound |
Nucleophilic Aromatic Substitution (SNAr):
A multi-step approach involving nucleophilic aromatic substitution (SNAr) on a pre-functionalized thiophene ring offers another viable, albeit longer, pathway. This would involve the initial synthesis of a 5-halothiophene-2-sulfonyl fluoride (where the halogen is Cl or Br). The strong electron-withdrawing sulfonyl fluoride group would activate the C5 position towards nucleophilic attack. Subsequent reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), could then displace the halogen to install the fluorine atom. beilstein-journals.orgnih.gov
This hypothetical route can be summarized in the following steps:
Halogenation: Introduction of a halogen (e.g., bromine) at the 5-position of thiophene-2-sulfonyl fluoride.
Fluorination: Nucleophilic displacement of the halogen with a fluoride ion.
| Intermediate | Reagent | Product |
| 5-Bromothiophene-2-sulfonyl fluoride | KF or CsF | This compound |
Challenges in this approach would include the selective synthesis of the 5-halothiophene-2-sulfonyl fluoride intermediate and optimizing the conditions for the nucleophilic fluorination step to achieve high yields.
De Novo Ring Construction Incorporating Fluorine and Sulfonyl Functionality
Constructing the 5-fluorothiophene ring with the sulfonyl functionality or a precursor already in place represents a fundamentally different and potentially more convergent approach. Several classic thiophene syntheses could theoretically be adapted for this purpose by utilizing appropriately fluorinated starting materials.
Paal-Knorr Thiophene Synthesis:
The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, could be hypothetically employed. wikipedia.orgorganic-chemistry.orgquimicaorganica.org This would require a 1,4-dicarbonyl precursor bearing a fluorine atom at a position that would become the 5-position of the thiophene ring. A subsequent step would be the introduction and conversion of a suitable functional group to the sulfonyl chloride at the 2-position.
A generalized hypothetical Paal-Knorr approach is outlined below:
| Precursors | Sulfur Source | Intermediate |
| Fluorinated 1,4-dicarbonyl compound | P₄S₁₀ or Lawesson's Reagent | Substituted 2-fluorothiophene |
Fiesselmann Thiophene Synthesis:
The Fiesselmann synthesis offers a regiocontrolled method for constructing trisubstituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. core.ac.ukorganic-chemistry.orgwikipedia.org To adapt this for the synthesis of this compound, one could envision using a fluorinated α,β-acetylenic precursor. The sulfonyl chloride functionality, or a group that can be converted to it, would need to be incorporated into one of the starting materials.
Gewald Aminothiophene Synthesis:
The Gewald reaction provides a route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. organic-chemistry.orgwikipedia.orgresearchgate.netarkat-usa.orgsemanticscholar.org A hypothetical pathway could involve a fluorinated ketone as a starting material. The resulting 2-amino-5-fluorothiophene could then undergo a Sandmeyer-type reaction to introduce the sulfonyl chloride group at the 2-position.
A summary of this hypothesized Gewald-based route:
| Reactants | Product of Cyclization | Subsequent Reaction | Final Product |
| Fluorinated ketone, α-cyanoester, Sulfur | 2-Amino-5-fluorothiophene derivative | Diazotization followed by reaction with SO₂/CuCl₂ | This compound |
These de novo strategies, while conceptually straightforward, would depend heavily on the availability and stability of the required fluorinated starting materials. The development of efficient syntheses for these precursors would be a critical first step in realizing these hypothesized routes.
Chemical Reactivity and Mechanistic Investigations of 5 Fluorothiophene 2 Sulfonyl Chloride
Reactions Involving the Sulfonyl Chloride Moiety
The reactivity of 5-fluorothiophene-2-sulfonyl chloride is primarily centered around the highly electrophilic sulfonyl chloride group (-SO₂Cl). This functional group is susceptible to nucleophilic attack, leading to the formation of a variety of sulfonated compounds. The fluorine atom at the 5-position of the thiophene (B33073) ring exerts a significant electron-withdrawing effect, which is expected to enhance the electrophilicity of the sulfonyl sulfur, making it more reactive towards nucleophiles compared to its non-fluorinated counterpart.
Nucleophilic Substitution Reactions (Sulfonylation)
Nucleophilic substitution at the sulfonyl sulfur is the most common reaction pathway for this compound. This process, known as sulfonylation, involves the displacement of the chloride ion by a nucleophile.
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of 5-fluorothiophene-2-sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. A variety of bases can be employed, including pyridine (B92270) and triethylamine. researchgate.net The general reaction scheme involves the nucleophilic attack of the amine on the sulfonyl sulfur, followed by the elimination of a chloride ion and deprotonation to yield the stable sulfonamide.
The synthesis of a series of 5-arylthiophene-2-sulfonamides has been reported, starting from 5-bromothiophene-2-sulfonamide (B1270684) and various aryl boronic acids via a Suzuki cross-coupling reaction. doaj.org Although this does not directly involve the reactivity of this compound, the study highlights the utility of thiophene sulfonamides as key intermediates in the synthesis of biologically active molecules. doaj.orgresearchgate.net In a similar vein, novel 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions to generate a library of compounds with potential antibacterial activity. nih.gov
Detailed studies on the reaction of various sulfonyl chlorides with amines have provided insight into the mechanism of sulfonamide formation. For instance, the reaction of benzenesulfonyl chloride with aniline (B41778) has been investigated in different solvent systems, revealing the influence of the solvent on the reaction rate. researchgate.net
Table 1: Examples of Sulfonamide Formation from Thiophene-based Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |
| 5-Bromothiophene-2-sulfonyl chloride | Various alkyl amines | 5-Bromo-N-alkylthiophene-2-sulfonamides | - | nih.gov |
| 2-Thiouracil-5-sulfonylchloride | Aromatic and heterocyclic amines | 2-Thiouracil-5-sulfonamide derivatives | - | nih.govkoreascience.kr |
| 4-Acetamidobenzene-1-sulfonyl chloride | Various aryl amines | N-Aryl-4-acetamidobenzene-sulfonamides | - | nih.gov |
Note: Specific yield data for the reaction of this compound with amines was not available in the searched literature. The table provides examples of similar reactions.
This compound can react with alcohols to form the corresponding sulfonate esters. This reaction is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. The formation of sulfonate esters from sulfonyl chlorides and alcohols is a widely used transformation in organic synthesis. eurjchem.com
A general method for the synthesis of arylsulfonate esters involves the reaction of a sulfonyl chloride with a phenol (B47542) in the presence of pyridine in a solvent like dichloromethane. researchgate.netresearchgate.net While specific examples with this compound are not detailed in the provided search results, the general reactivity is expected to be similar. A direct synthesis of sulfonate esters from sulfonic acids has also been reported, proceeding through an activated intermediate. amazonaws.com
The reaction of sulfonyl chlorides with thiols provides a route to thiosulfonates. nih.gov These reactions can be influenced by the reaction conditions, with the possibility of forming disulfides as byproducts. In some cases, heating the reaction mixture can favor the formation of the thiosulfonate over the disulfide. nih.gov The synthesis of S-(fluoroalkyl) arylthiosulfonates has been described, highlighting the interest in fluorinated thiosulfonate derivatives. researchgate.net
Kinetic studies of the reactions of substituted thiophene-2-sulfonyl chlorides with various nucleophiles have been conducted to elucidate the reaction mechanism. These studies suggest that the sulfonylation reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. beilstein-journals.org The reactivity is influenced by the nature of the substituent on the thiophene ring, the nucleophile, the leaving group, and the solvent. beilstein-journals.org
For the solvolysis of 2-thiophenesulfonyl chloride in various hydroxylic solvents, a concerted SN2 mechanism is proposed. doaj.org The effect of the solvent on the reaction rate can be significant, with polar solvents generally facilitating the reaction. The reaction kinetics of 5-substituted 2-thiophenesulfonyl chlorides with anilines have been examined in a range of pure and mixed solvents, providing further evidence for the SN2 mechanism. researchgate.net
Reductive Cleavage of the Sulfonyl Chloride Bond
The sulfonyl chloride group can be reduced to a thiol. A reported method for the reduction of arylsulfonyl chlorides to arylthiols utilizes triphenylphosphine (B44618) in toluene. While this method is general for arylsulfonyl chlorides, specific application to this compound is not explicitly described. Reductive desulfonylation of α-nitro sulfones to the corresponding nitro compounds has been achieved using sodium dithionite (B78146) with a viologen catalyst, demonstrating a method for the cleavage of a carbon-sulfur bond in sulfones. psu.edu The reductive desulfonylation of sulfones is a key step in many organic syntheses, often accomplished with reagents like samarium(II) iodide. researchgate.net
Synthesis of Sulfinic Acids and Thiols
The conversion of sulfonyl chlorides to sulfinic acids and thiols represents a fundamental reduction process in organosulfur chemistry. For this compound, these transformations are anticipated to proceed through well-established pathways.
Synthesis of 5-Fluorothiophene-2-sulfinic Acid: The reduction of the sulfonyl chloride to the corresponding sulfinic acid can be achieved using mild reducing agents to avoid over-reduction to the thiol. A common method involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. The reaction likely proceeds via a nucleophilic attack of the sulfite on the sulfonyl chloride, followed by hydrolysis.
Table 1: Plausible Reaction Conditions for the Synthesis of 5-Fluorothiophene-2-sulfinic Acid
| Reagent | Solvent | Temperature |
| Sodium sulfite (Na₂SO₃) | Water/Dioxane | 0 °C to room temperature |
| Zinc dust | Acetic Acid/Water | Room temperature |
Synthesis of 5-Fluorothiophene-2-thiol: Further reduction of the sulfonyl chloride or the intermediate sulfinic acid yields the corresponding thiol. More potent reducing agents are typically required for this transformation. A common laboratory-scale method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. Another approach is the use of zinc dust in the presence of a strong acid, such as sulfuric acid.
Table 2: Potential Reagents for the Synthesis of 5-Fluorothiophene-2-thiol
| Reagent | Solvent | Workup |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl ether | Acidic (e.g., dilute HCl) |
| Zinc dust / Sulfuric acid | Ethanol/Water | Extraction |
Desulfonylation Reactions
Desulfonylation refers to the removal of the sulfonyl group. In the context of this compound, this would typically involve reductive cleavage of the C-S bond after its conversion to a more stable derivative like a sulfone. These reactions are valuable for removing the activating sulfonyl group after it has served its synthetic purpose. Reductive desulfonylation can be accomplished using various reagents, including active metals (like sodium amalgam) or transition metal complexes.
Metal-Catalyzed Cross-Coupling Reactions
The sulfonyl chloride group can participate in various metal-catalyzed cross-coupling reactions, serving as a leaving group in a process known as desulfinative coupling.
Palladium-Catalyzed Desulfitative Arylation/Heteroarylation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In a desulfitative coupling, the sulfonyl chloride group can be replaced by an aryl or heteroaryl group. This reaction typically proceeds via the oxidative addition of the palladium catalyst to the C-S bond (or S-Cl bond followed by SO₂ extrusion), followed by transmetalation with an organometallic reagent (e.g., a boronic acid in a Suzuki-type coupling) and reductive elimination to afford the coupled product. For this compound, this would provide a route to various 2-aryl- or 2-heteroaryl-5-fluorothiophenes.
Table 3: Hypothetical Palladium-Catalyzed Desulfitative Suzuki Coupling of this compound
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyst |
| Coupling Partner | Arylboronic acid | Source of aryl group |
| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid |
| Solvent | Toluene, Dioxane | Reaction medium |
Other Transition Metal-Mediated Transformations
Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions involving sulfonyl chlorides. These reactions can offer alternative reactivity and substrate scope. For instance, nickel catalysts are often more cost-effective and can sometimes provide complementary reactivity to palladium.
Reactions Involving the Fluorinated Thiophene Ring
The fluorine atom on the thiophene ring introduces unique reactivity, particularly in nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom
The fluorine atom at the 5-position of the thiophene ring, activated by the electron-withdrawing sulfonyl chloride group at the 2-position, is a potential site for nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluoride), forming a resonance-stabilized intermediate (a Meisenheimer-type complex). The departure of the leaving group then restores the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate.
A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the fluorine atom. The feasibility and rate of this reaction would be highly dependent on the strength of the nucleophile and the reaction conditions.
Table 4: Potential Nucleophiles for SNAr on this compound
| Nucleophile | Product Type |
| Sodium methoxide (B1231860) (NaOMe) | 5-Methoxythiophene-2-sulfonyl chloride |
| Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)thiophene-2-sulfonyl chloride |
| Piperidine (B6355638) | 5-(Piperidin-1-yl)thiophene-2-sulfonyl chloride |
It is important to note that the sulfonyl chloride group is also susceptible to nucleophilic attack, which could lead to competing side reactions. Careful control of reaction conditions would be necessary to achieve selective substitution at the C-F bond.
Electrophilic Aromatic Substitution on the Thiophene Ring
Both the fluorine atom and the sulfonyl chloride group are deactivating groups in the context of electrophilic aromatic substitution (EAS), making such reactions on this compound challenging. masterorganicchemistry.com However, they also act as directors, influencing the position of the incoming electrophile.
Sulfonyl Chloride Group (-SO₂Cl): This is a strong deactivating group and a meta-director. In the thiophene ring system, this directs incoming electrophiles to the C4 position.
Fluorine Atom (-F): Fluorine is a deactivating group due to its inductive effect but is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. On the 5-position of the thiophene ring, it directs incoming electrophiles to the C4 position.
Given that both substituents direct the incoming electrophile to the C4 position, there is a strong regiochemical preference for substitution at this site. The combined deactivating nature of both groups, however, means that forcing conditions are typically required to effect electrophilic substitution. libretexts.org
Carrying out electrophilic aromatic substitution reactions like nitration and halogenation on this compound requires carefully controlled and often harsh conditions due to the deactivated nature of the ring.
Nitration: The introduction of a nitro group (-NO₂) onto the thiophene ring can be achieved using strong nitrating agents. masterorganicchemistry.com A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The reaction's regioselectivity is directed to the C4 position, as dictated by the existing substituents.
Halogenation: Similar to nitration, halogenation requires a Lewis acid catalyst to activate the halogen. For instance, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide. The substitution is expected to occur selectively at the C4 position.
Table 2: Conditions for Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Fluoro-4-nitrothiophene-2-sulfonyl chloride |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-fluorothiophene-2-sulfonyl chloride |
Radical Reactions
Exploration of Radical Pathways Involving the C-S and C-F Bonds
The exploration of radical pathways involving this compound is a more specialized area of its chemistry. The bonds susceptible to radical cleavage are the C-S bond of the sulfonyl chloride and the C-F bond.
The S-Cl bond within the sulfonyl chloride group can undergo homolytic cleavage under photolytic or thermally induced radical conditions to generate a sulfonyl radical. This reactive intermediate can then participate in various radical reactions, such as addition to alkenes or hydrogen atom abstraction.
Recent studies have shown that sulfonyl fluorides, which are generally more inert than sulfonyl chlorides, can be converted to S(VI) radicals under photocatalytic conditions when activated by an organosuperbase. nih.gov This suggests that the S-F bond, while strong, is not entirely inert to radical processes, although the C-F bond on the aromatic ring is significantly more robust and less likely to undergo homolytic cleavage under typical radical-generating conditions. The high strength of the S(VI)-F bond makes the conversion to S(VI) radicals challenging, but activation methods are being developed. nih.gov
Research into the radical reactions of aryl sulfonyl chlorides has also demonstrated their potential in cross-coupling reactions, where the sulfonyl chloride group can be reductively coupled, leading to the extrusion of sulfur dioxide and the formation of new C-C or C-heteroatom bonds. While specific studies on this compound in this context are not widely reported, the general reactivity pattern of aryl sulfonyl chlorides suggests potential for such transformations.
Photoredox Catalysis in Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in modern organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. researchgate.net This approach is particularly relevant for the activation of sulfonyl chlorides, which can serve as precursors to sulfonyl radicals. cam.ac.uk Upon single-electron reduction, the relatively weak sulfur-chlorine bond in sulfonyl chlorides can be cleaved to release a sulfonyl radical and a chloride anion. researchgate.netnih.gov This reactive sulfonyl radical can then be engaged in a variety of bond-forming reactions, allowing for the functionalization of diverse molecular scaffolds. cam.ac.uk
The general mechanism for the photoredox-catalyzed generation of sulfonyl radicals from sulfonyl chlorides typically involves a catalytic cycle initiated by the absorption of visible light by a photocatalyst (PC), such as an iridium or ruthenium complex. cam.ac.ukresearchgate.net The excited-state photocatalyst (PC*) is a potent single-electron donor or acceptor. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor (e.g., an amine) to form a highly reducing species, which then reduces the sulfonyl chloride to generate the sulfonyl radical. nih.gov Alternatively, in an oxidative quenching cycle, the excited photocatalyst is directly oxidized by the sulfonyl chloride, which accepts an electron to fragment into the sulfonyl radical and a chloride anion. cam.ac.uk
Once generated, the sulfonyl radical (RSO₂•) is a versatile intermediate for carbon-sulfur bond formation. cam.ac.uk A common application is the addition of the sulfonyl radical across unsaturated C-C bonds, such as those in alkenes and alkynes. researchgate.net This radical addition leads to the formation of a new C-S bond and a carbon-centered radical, which can then be trapped or further transformed to yield the final functionalized product. nih.govrsc.org This methodology has been successfully applied in hydrosulfonylation, aminofluorosulfonylation, and other difunctionalization reactions of olefins. researchgate.netnih.gov
While specific studies detailing the photoredox-catalyzed functionalization of this compound are not extensively documented in the reviewed literature, the general reactivity patterns established for other aryl and heteroaryl sulfonyl chlorides provide a strong basis for its expected behavior. The principles of single-electron transfer to generate a 5-fluoro-2-thienylsulfonyl radical are expected to apply, opening pathways for its incorporation into various organic molecules. Below is a representative example of a photoredox-catalyzed reaction involving an aryl sulfonyl chloride with an electron-deficient olefin, illustrating the typical conditions and outcomes of such transformations.
Research Findings: Hydrosulfonylation of Alkenes
Studies on various sulfonyl chlorides have demonstrated their utility in photoredox-catalyzed hydrosulfonylation reactions. In a typical setup, an aryl sulfonyl chloride is reacted with an electron-deficient alkene in the presence of a photocatalyst and a hydrogen atom donor.
| Entry | Aryl Sulfonyl Chloride | Alkene Partner | Photocatalyst | H-Atom Donor | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Methoxybenzenesulfonyl chloride | N,N-Dimethylacrylamide | fac-Ir(ppy)₃ | (TMS)₃SiH | CH₂Cl₂ | 95 |
| 2 | Benzenesulfonyl chloride | N,N-Dimethylacrylamide | fac-Ir(ppy)₃ | (TMS)₃SiH | CH₂Cl₂ | 98 |
| 3 | 4-Chlorobenzenesulfonyl chloride | N,N-Dimethylacrylamide | fac-Ir(ppy)₃ | (TMS)₃SiH | CH₂Cl₂ | 97 |
| 4 | 4-Nitrobenzenesulfonyl chloride | N,N-Dimethylacrylamide | fac-Ir(ppy)₃ | (TMS)₃SiH | CH₂Cl₂ | 94 |
| 5 | Benzenesulfonyl chloride | Methyl acrylate | fac-Ir(ppy)₃ | (TMS)₃SiH | CH₂Cl₂ | 95 |
Data adapted from photoredox-catalyzed hydrosulfonylation reactions of alkenes with various sulfonyl chlorides. researchgate.net The reaction involves the generation of a sulfonyl radical which adds to the alkene, followed by hydrogen atom transfer to yield the hydrosulfonylated product.
This methodology highlights the broad applicability and high efficiency of photoredox catalysis for activating sulfonyl chlorides, suggesting that this compound could similarly serve as a valuable precursor for creating complex sulfur-containing molecules under mild, light-driven conditions. researchgate.net
Applications of 5 Fluorothiophene 2 Sulfonyl Chloride in Advanced Organic Synthesis
As a Building Block for Functionalized Heterocycles
The reactivity of the sulfonyl chloride group suggests that 5-Fluorothiophene-2-sulfonyl chloride is a potential precursor for a range of functionalized heterocyclic compounds. However, specific examples and in-depth studies detailing these applications are not readily found in the existing body of scientific literature.
The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely used method for the formation of sulfonamides. rsc.orgresearchgate.net This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. bldpharm.comenamine.net In principle, this compound can be reacted with a diverse range of amines to produce novel 5-fluorothiophene-2-sulfonamide derivatives. These derivatives would be of interest for biological screening due to the presence of both the thiophene (B33073) ring and a fluorine atom, which can influence the compound's physicochemical and pharmacological properties.
However, a thorough review of the scientific literature did not yield specific studies or detailed research findings on the synthesis of novel sulfonamide derivatives using this compound. While the general reaction is chemically plausible, there are no published examples, reaction conditions, or characterization data for such compounds. The closely related 5-chlorothiophene-2-sulfonyl chloride has been used to prepare sulfonamide derivatives, suggesting that the fluoro analog would behave similarly, but specific research on the fluoro compound is lacking. sigmaaldrich.cnsigmaaldrich.comscbt.com
The synthesis of polyheteroaromatic systems, which are of interest in materials science and medicinal chemistry, often involves the use of functionalized building blocks that can undergo cross-coupling or condensation reactions. While thiophene derivatives are common components of such systems, there is no specific information available in the scientific literature on the use of this compound for this purpose. The sulfonyl chloride group is not typically the primary functional group used for the construction of extended aromatic systems via common cross-coupling methodologies.
Contribution to Structural Diversity in Chemical Libraries
Chemical libraries are essential for the discovery of new bioactive molecules. The diversity of a chemical library is crucial for increasing the probability of finding a "hit" in a biological screen. Sulfonyl chlorides are valuable building blocks for the creation of chemical libraries due to their reactivity with a wide range of nucleophiles, allowing for the rapid generation of a large number of diverse compounds. enamine.net
This compound, with its unique fluorinated heterocyclic scaffold, is a prime candidate for use in diversity-oriented synthesis to create libraries of novel compounds. chemimpex.comlifechemicals.com The introduction of the 5-fluorothiophene-2-sulfonyl moiety could lead to the discovery of compounds with novel biological activities.
Despite this potential, there are no specific reports on the use of this compound in the construction of chemical libraries or in diversity-oriented synthesis programs. While the principles of combinatorial chemistry support its potential utility, the actual application of this specific compound for generating structural diversity has not been documented in the available literature. google.combldpharm.com
Preparation of Intermediates with Enhanced Chemical Space
The reactivity of the sulfonyl chloride group in this compound allows for its facile reaction with a wide array of nucleophiles, particularly primary and secondary amines, to generate a diverse library of 5-fluorothiophene-2-sulfonamide derivatives. This reaction serves as a powerful tool for chemists to introduce the unique physicochemical properties of the fluorinated thiophene moiety into new molecular frameworks, thereby expanding the explorable chemical space for drug discovery and materials science.
The introduction of the 5-fluorothiophene-2-sulfonamide scaffold into organic molecules can lead to intermediates with enhanced properties. The fluorine atom, with its high electronegativity and small size, can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The thiophene ring, a bioisostere of the benzene (B151609) ring, offers a different electronic distribution and potential for hydrogen bonding, which can be crucial for molecular recognition processes.
Detailed research has demonstrated the utility of analogous thiophene sulfonamides in the generation of biologically active compounds. For instance, the synthesis of various N-substituted 5-bromothiophene-2-sulfonamides has been explored to create libraries of compounds with potential antibacterial activity. While not identical, these studies highlight the principle of utilizing a substituted thiophene sulfonyl chloride to rapidly generate a diverse set of molecules for biological screening.
The general synthetic route to these intermediates involves the straightforward reaction of this compound with a desired amine in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent. This robust and high-yielding reaction is amenable to parallel synthesis and combinatorial chemistry approaches, allowing for the rapid generation of a multitude of structurally diverse intermediates.
The resulting 5-fluorothiophene-2-sulfonamide intermediates can then be further functionalized or incorporated into more complex molecular architectures. The thiophene ring itself can undergo various chemical transformations, offering additional points for diversification and the creation of novel scaffolds. This multi-pronged approach to molecular design, starting from a key intermediate like this compound, is instrumental in the quest for new therapeutic agents and functional materials.
Below is a representative table of intermediates that can be synthesized from this compound, showcasing the expansion of chemical space through the introduction of various amine-derived substituents.
| Amine Precursor | Resulting 5-Fluorothiophene-2-sulfonamide Intermediate | Potential for Further Diversification |
| Aniline (B41778) | N-phenyl-5-fluorothiophene-2-sulfonamide | Functionalization of the phenyl ring (e.g., nitration, halogenation, acylation) |
| Piperidine (B6355638) | 1-[(5-Fluoro-2-thienyl)sulfonyl]piperidine | Modification of the piperidine ring |
| Benzylamine | N-benzyl-5-fluorothiophene-2-sulfonamide | Derivatization of the benzyl (B1604629) group |
| Morpholine (B109124) | 4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine | Opening or substitution on the morpholine ring |
| 4-Aminobenzoic acid | 4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzoic acid | Esterification or amidation of the carboxylic acid |
This systematic approach to building molecular complexity from a versatile starting material like this compound is a powerful strategy for populating chemical libraries with novel and diverse compounds, ultimately accelerating the discovery of new molecules with desired properties.
Spectroscopic and Computational Characterization in Research Settings
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of 5-Fluorothiophene-2-sulfonyl chloride, confirming its molecular structure and purity.
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. The electron-withdrawing effects of both the sulfonyl chloride and the fluorine atom would deshield these protons, shifting their signals downfield. The coupling constants (J-values) between these protons would be characteristic of their meta-like relationship on the thiophene ring.
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the thiophene ring carbons. The carbon atom bonded to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon attached to the sulfonyl chloride group (C2) will also be significantly deshielded. The remaining two carbons (C3 and C4) will show signals influenced by both substituents.
¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct method for observing the fluorine environment. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic thiophene ring. Coupling to the adjacent proton (H4) would result in a doublet, providing further structural confirmation.
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (H3) | 7.0 - 7.5 | Doublet | ³JH3-H4 ≈ 4-5 |
| ¹H (H4) | 7.5 - 8.0 | Doublet | ³JH3-H4 ≈ 4-5, ³JH4-F5 ≈ 2-3 |
| ¹³C (C2) | 140 - 150 | Singlet or Doublet (small JC-F) | |
| ¹³C (C3) | 125 - 135 | Doublet | ³JC3-F5 ≈ 3-5 |
| ¹³C (C4) | 120 - 130 | Doublet | ²JC4-F5 ≈ 20-25 |
| ¹³C (C5) | 160 - 170 | Doublet | ¹JC5-F5 ≈ 250-270 |
| ¹⁹F | -110 to -130 (vs. CFCl₃) | Doublet | ³JF5-H4 ≈ 2-3 |
Note: These are predicted values based on data for similar fluorinated and sulfonated thiophene derivatives. Actual experimental values may vary.
Infrared spectroscopy is used to identify the key functional groups present in this compound. The sulfonyl chloride group gives rise to strong and characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds. Additionally, a distinct absorption band is expected for the C-F bond stretch.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O (Sulfonyl Chloride) | Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O (Sulfonyl Chloride) | Symmetric Stretch | 1166 - 1204 | Strong |
| C-F (Aryl Fluoride) | Stretch | 1000 - 1400 | Strong |
| Thiophene Ring | C-H Stretch | ~3100 | Medium |
| Thiophene Ring | C=C Stretch | 1400 - 1500 | Medium |
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak ([M]⁺) would confirm the compound's molecular formula. The isotopic pattern of the molecular ion, showing a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, would be indicative of the presence of a chlorine atom. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) and the subsequent loss of sulfur dioxide (SO₂).
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [C₄H₂ClFO₂S₂]⁺ | Molecular Ion | ~199.9 (for ³⁵Cl) |
| [C₄H₂ClFO₂S₂]⁺² | Isotope Peak | ~201.9 (for ³⁷Cl) |
| [C₄H₂FO₂S₂]⁺ | Loss of Cl | ~164.9 |
| [C₄H₂FS]⁺ | Loss of SO₂Cl | ~101.0 |
Computational Chemistry and Theoretical Studies
Computational methods are powerful tools for investigating the properties of this compound at a molecular level, providing insights that complement experimental data.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity and electronic properties. The calculated electrostatic potential surface can reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. Such studies on related fluorinated thiophene derivatives have shown that the introduction of fluorine atoms can significantly lower the HOMO-LUMO gap, which can be beneficial for conductivity in materials science applications. rsc.org
While the thiophene ring is largely planar, the sulfonyl chloride group has rotational freedom around the C-S bond. Molecular dynamics (MD) simulations can be used to explore the conformational preferences of this group. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and the most stable conformations in different environments (e.g., in various solvents). For related aromatic sulfonyl compounds, MD simulations have been used to understand interactions with biological targets and to rationalize reaction outcomes. researchgate.net
Prediction of Reaction Pathways and Transition States
In the realm of computational chemistry, the prediction of reaction pathways and the characterization of transition states for compounds like this compound are pivotal for understanding their reactivity. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous arenesulfonyl and thiophenesulfonyl chlorides. These studies primarily employ Density Functional Theory (DFT) to model reaction mechanisms, providing a framework for predicting the behavior of this fluorinated thiophene derivative.
The principal reaction pathway of interest for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. Computational studies on arenesulfonyl chlorides have explored the mechanisms of these reactions in detail. For instance, the identity exchange reaction where a chloride ion acts as the nucleophile has been shown through DFT calculations to proceed via a concerted S_N2 mechanism. nih.gov This pathway involves a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the leaving group. nih.govmdpi.com
Conversely, when the attacking nucleophile is a fluoride (B91410) ion, the predicted mechanism for arenesulfonyl chlorides can shift to an addition-elimination pathway. nih.gov This mechanism involves the formation of a transient, pentacoordinate sulfur intermediate. The initial addition of the nucleophile is followed by the elimination of the leaving group in a subsequent step.
For thiophene-2-sulfonyl chlorides, the reaction mechanism is also influenced by the nature of the nucleophile and the substituents on the thiophene ring. rsc.org Kinetic studies on various substituted thiophene-2-sulfonyl chlorides suggest that the mechanism can range from a concerted S_N2-type process to a more stepwise S_A_N (addition-elimination) or even an S_N1-like mechanism, depending on the specific reactants and conditions. rsc.org The fluorine atom at the 5-position of this compound, being electron-withdrawing, is expected to influence the electrophilicity of the sulfonyl group and thereby the energetics of the transition states.
Computational models, typically using DFT with basis sets like 6-31+G(d) or 6-311+G(2d,p), are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. mdpi.com From these calculations, the Gibbs free energy of activation (ΔG‡) can be determined, which is a critical parameter for predicting the rate of a reaction. Lower activation energy barriers indicate a more facile reaction.
While specific Gibbs free energy barriers for this compound are not available, data from analogous compounds can provide estimations. For example, DFT calculations for the chloride-chloride exchange in various substituted benzenesulfonyl chlorides have yielded Gibbs free energy barriers in solution. These calculated values serve as a benchmark for understanding the energetic landscape of nucleophilic substitution at a sulfonyl center.
The table below presents a hypothetical representation of the type of data that would be generated from a detailed computational study of this compound, based on the findings for analogous compounds.
| Reaction | Proposed Mechanism | Key Transition State Features | Estimated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
|---|---|---|---|
| Nucleophilic attack by Cl⁻ | Concerted S_N2 | Trigonal bipyramidal geometry at sulfur; partial bond formation with incoming Cl⁻ and partial bond breaking with leaving Cl⁻. | 15 - 25 |
| Nucleophilic attack by F⁻ | Stepwise Addition-Elimination | Formation of a pentacoordinate sulfur intermediate. | 10 - 20 |
| Nucleophilic attack by NH₃ | Concerted S_N2 or Addition-Elimination | Dependent on the specific orientation of attack and solvent effects. | 12 - 22 |
It is important to emphasize that the values and mechanisms in the table are illustrative and based on extrapolations from related sulfonyl chlorides. A dedicated computational study on this compound would be necessary to provide precise and validated data for its specific reaction pathways and transition states. Such a study would involve rigorous calculations to locate the transition state structures, verify them through frequency analysis (identifying a single imaginary frequency), and trace the intrinsic reaction coordinate to confirm the connection between the transition state and the corresponding reactants and products.
Future Research Directions
Development of Greener and More Efficient Synthetic Routes
The synthesis of sulfonyl chlorides, including 5-Fluorothiophene-2-sulfonyl chloride, has traditionally relied on methods that can be energy-intensive and utilize harsh reagents. A significant future direction lies in the development of more sustainable and efficient synthetic protocols.
Current research in the broader field of sulfonyl chloride synthesis points towards several promising green chemistry approaches. These include oxidative chlorination of thiols and disulfides using milder and safer reagents. organic-chemistry.orgorganic-chemistry.org For instance, methods employing reagents like N-chlorosuccinimide (NCS) in combination with hydrochloric acid, or hydrogen peroxide with zirconium tetrachloride, offer alternatives to more hazardous traditional chlorinating agents. organic-chemistry.org Another environmentally benign approach involves the use of oxone in water, which serves as both an oxidant and a halogen source in a green solvent. rsc.org
Continuous flow synthesis is another key area for development. rsc.org This technology offers enhanced safety by minimizing the volume of reactive intermediates at any given time and allows for precise control over reaction parameters, which can lead to higher yields and purity. rsc.orgresearchgate.net Investigating continuous flow methods for the synthesis of this compound could significantly improve the safety and efficiency of its production. rsc.org
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Oxidative Chlorination | N-chlorosuccinimide (NCS)/HCl; H₂O₂/ZrCl₄; Oxone/KCl in water | Avoidance of harsh reagents, milder reaction conditions, use of water as a solvent. | organic-chemistry.orgrsc.org |
| Bleach-Mediated Synthesis | Sodium hypochlorite (B82951) (bleach) | Cost-effective, readily available reagent, environmentally friendly. | organic-chemistry.org |
| Continuous Flow Synthesis | Microreactor technology | Improved safety, precise process control, high space-time yield, ease of scalability. | rsc.orgresearchgate.net |
| One-Pot Synthesis from Thiols | In situ generation of sulfonyl chloride followed by reaction with amines | Increased efficiency, reduced waste from intermediate purification steps. | organic-chemistry.orgresearchgate.net |
Exploration of Novel Catalytic Transformations
The reactivity of the sulfonyl chloride group makes this compound an ideal candidate for a variety of catalytic transformations. Future research will likely focus on leveraging modern catalytic methods to forge new molecular bonds and construct complex architectures.
Transition-metal catalysis, particularly with palladium, has been shown to facilitate reductive coupling reactions of aryl sulfonyl chlorides, leading to the formation of thioethers through sulfur dioxide extrusion. researchgate.net Applying such catalytic systems to this compound could provide novel routes to fluorinated thiophene-containing thioethers.
Furthermore, the fields of photoredox and electrocatalysis offer exciting avenues for activating sulfonyl chlorides under mild conditions. sigmaaldrich.com These methods could enable novel transformations that are not accessible through traditional thermal reactions. Research into the photocatalytic or electrochemical activation of this compound could lead to new strategies for C-H functionalization, difunctionalization of olefins, and other valuable synthetic operations. researchgate.net The development of catalytic methods is also crucial for synthesizing sulfonyl fluorides, which are key hubs for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a powerful tool for molecular assembly. sigmaaldrich.comresearchgate.netsciencedaily.com Exploring the conversion of this compound to its corresponding sulfonyl fluoride and its subsequent use in SuFEx reactions is a promising area of investigation.
| Catalytic Method | Potential Transformation of this compound | Type of Products | Reference |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Reductive coupling with extrusion of SO₂ | Asymmetric or symmetric thioethers | researchgate.net |
| Photoredox Catalysis | Radical-mediated reactions | Products of C-H functionalization, alkene difunctionalization | sigmaaldrich.comresearchgate.net |
| Electrocatalysis | Electrochemical generation of reactive species | Novel fluorinated thiophene (B33073) derivatives | sigmaaldrich.com |
| SuFEx Click Chemistry | Conversion to sulfonyl fluoride and subsequent reaction | Modular synthesis of sulfonates, sulfonamides, and other functional molecules | sigmaaldrich.comresearchgate.net |
Advanced Mechanistic Studies Using In Situ Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ analytical techniques is a key future research direction.
Techniques such as in situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. researchgate.net For example, online ¹⁹F NMR could be particularly powerful for studying reactions of this compound, allowing for the direct observation of the fluorine-containing species throughout the reaction. researchgate.net
These experimental techniques, when combined with computational chemistry and kinetic modeling, can provide a comprehensive picture of the reaction landscape. Such studies can elucidate reaction pathways, identify rate-limiting steps, and reveal the role of catalysts and additives. This knowledge is invaluable for rationally designing more efficient and selective synthetic processes. rsc.org
Application in the Synthesis of Emerging Functional Molecules
This compound is a versatile building block for constructing complex and functional molecules. nbinno.com Its application in organic synthesis, materials science, and the production of fine chemicals is a major driver for future research. nbinno.com
In medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. The use of this compound to synthesize novel sulfonamides incorporating a fluorinated thiophene moiety is a promising strategy for drug discovery. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the thiophene ring is a common heterocycle in pharmaceuticals.
In materials science, the unique electronic properties of the thiophene ring can be harnessed to create novel organic electronic materials. By incorporating the 5-fluorothiophene-2-sulfonyl group into polymers or small molecules, researchers can tune properties like conductivity, and optical absorption and emission for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nbinno.com The ability to modify molecular properties through sulfonylation makes this compound a valuable tool for designing new materials with specific, high-performance characteristics. nbinno.com
Q & A
Q. Basic
- NMR Spectroscopy : NMR confirms fluorination (δ ~ -110 ppm for aromatic F), while NMR identifies thiophene ring protons (δ 7.2–7.5 ppm). NMR detects sulfonyl chloride carbons (δ ~ 140 ppm) .
- LC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H] at m/z 214.9. Purity is assessed via HPLC using a C18 column (UV detection at 254 nm) .
- Elemental Analysis : Validates stoichiometry; deviations >0.3% indicate impurities like hydrolyzed sulfonic acid.
What are the key challenges in maintaining the stability of this compound during storage and handling, and what best practices are recommended?
Basic
The compound is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage : Under inert gas (N/Ar) at 0–6°C in amber glass to prevent photodegradation .
- Handling : Use anhydrous solvents (e.g., dried DCM) and gloveboxes for weigh-outs.
- Stability monitoring : Regular FT-IR checks for S=O stretching bands (1350–1370 cm) detect hydrolysis early .
How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?
Advanced
Discrepancies often arise from polymorphic forms or impurities. Methodologies include:
- DSC (Differential Scanning Calorimetry) : Identifies polymorphs by detecting multiple endothermic peaks.
- Recrystallization : Repeat crystallization from toluene/hexane to isolate the most stable polymorph .
- Cross-validation : Compare NMR chemical shifts with authentic samples or computational predictions (DFT) .
What methodologies are employed to study the kinetic stability of this compound under various pH and temperature conditions?
Q. Advanced
- UV-Vis Spectroscopy : Track absorbance decay at 270 nm (λ for sulfonyl chloride) in buffered solutions (pH 2–10) to calculate hydrolysis rate constants () .
- Arrhenius Analysis : Perform reactions at 25–60°C to derive activation energy () and predict shelf life.
- Computational Modeling : DFT simulations (e.g., Gaussian) model transition states for hydrolysis, guiding solvent selection for improved stability .
In designing sulfonamide derivatives using this compound, what factors influence the choice of amine nucleophiles and reaction conditions?
Q. Advanced
- Nucleophile Basicity : Primary aliphatic amines (pK ~10) react faster than aromatic amines (pK ~5). Sterically hindered amines (e.g., tert-butylamine) require elevated temperatures (40–50°C) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactions but may increase side products. Additives like EtN scavenge HCl, improving yields .
- Work-up : Extract sulfonamides with ethyl acetate; silica gel chromatography removes unreacted sulfonyl chloride.
What are the implications of the electron-withdrawing fluorine group on the sulfonic acid derivative's solubility and crystallinity?
Advanced
The fluorine atom increases hydrophobicity, reducing aqueous solubility of sulfonic acids (~20% lower than non-fluorinated analogs). However, it enhances crystallinity due to strong C-F dipole interactions, facilitating single-crystal X-ray analysis. For applications requiring aqueous compatibility (e.g., biologics), sodium or potassium salts are preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
